

How to handle and prepare pTH (1-34) amide (human) to maintain potency

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Compound of Interest

Compound Name: pTH (1-34) amide (human)

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Technical Support Center: pTH (1-34) Amide (human)

This technical support center provides researchers, scientists, and drug development professionals with essential information for handling and preparing human parathyroid hormone (1-34) amide to ensure its potency and stability in experimental settings.

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized pTH (1-34) amide (human) upon receipt?

A1: Upon receipt, the lyophilized peptide should be stored at -20°C or colder (<-15°C).[1][2][3] It is stable for up to one year when stored under these conditions.[1] Some suppliers suggest that for short-term storage, 4°C is acceptable, but -20°C is recommended for long-term stability. [4][5]

Q2: What is the recommended procedure for reconstituting lyophilized pTH (1-34) amide?

A2: To reconstitute, first, centrifuge the vial to ensure all the lyophilized powder is at the bottom. [4] The peptide is soluble in water.[1][6] For cellular assays, it is advisable to use a sterile, buffered solution. To minimize adsorptive losses, especially when preparing dilute solutions or for sterile filtration, consider reconstituting in 0.1M acetic acid containing a carrier protein like 0.1% to 1.0% Human Serum Albumin (HSA).[7]



Q3: After reconstitution, how should I store the pTH (1-34) amide solution and for how long?

A3: Reconstituted pTH (1-34) amide should be refrigerated.[1] For sterile-filtered solutions containing a carrier protein, bioactivity can be preserved for at least 4 days at 4°C.[7] However, be aware that reconstituted teriparatide (pTH 1-34) can show physical instability, with a tendency to aggregate and precipitate, especially at higher concentrations and warmer temperatures (e.g., room temperature).[8][9] It is best to prepare fresh solutions for experiments or aliquot and freeze at -20°C for longer-term storage.

Q4: My experimental results are inconsistent. What could be affecting the potency of my pTH (1-34) amide?

A4: Inconsistent results can stem from several factors affecting peptide potency:

- Improper Storage: Both lyophilized and reconstituted peptides are sensitive to temperature fluctuations. Ensure they are stored as recommended.
- Aggregation: pTH (1-34) has a propensity to aggregate, especially after lyophilization and reconstitution.[8][9] This process is often concentration and temperature-dependent. Use solutions promptly after reconstitution.
- Adsorption: Peptides can adsorb to plastic and glass surfaces. Using low-adhesion tubes and including a carrier protein in your buffer can mitigate this.
- TFA Interference: Synthetic peptides are often delivered as trifluoroacetic acid (TFA) salts, which can interfere with cellular assays even at nanomolar concentrations.[1] If you observe unexpected effects on cell viability or proliferation, consider using a peptide with TFA removed.[1]
- Oxidation: Oxidation is a primary degradation pathway for pTH (1-34).[10] Avoid repeated freeze-thaw cycles and keep solutions properly sealed.

Troubleshooting Guide



Issue	Possible Cause	Recommended Solution
Precipitation observed in the reconstituted solution.	The peptide concentration is too high, or the storage temperature is not optimal. Lyophilization can increase the propensity to aggregate.[8]	Reconstitute to a lower concentration. Store refrigerated and use promptly. Avoid storing reconstituted peptide at room temperature for extended periods.[8]
Loss of biological activity over time.	Peptide degradation (e.g., oxidation, aggregation) or adsorption to storage vials.[7]	Aliquot the reconstituted peptide into single-use volumes and store at -20°C. Use carrier proteins like HSA in your buffer to prevent adsorption.[7] Avoid repeated freeze-thaw cycles.
Inexplicable discrepancies in cellular assay data.	Interference from trifluoroacetic acid (TFA), a remnant from peptide synthesis and purification.[1]	Use peptides where TFA removal service has been performed.[1] Alternatively, perform a buffer exchange to remove residual TFA.

Quantitative Data Summary

The following table summarizes the recommended storage conditions for **pTH (1-34) amide** (human).



Form	Storage Temperature	Duration	Notes
Lyophilized Powder	-20°C or colder	Up to 1 year[1] (or 6 months[4][5])	Stable for long-term storage.
4°C	Short-term only[4][5]	Not recommended for long-term storage.	
Reconstituted Solution	4°C (Refrigerated)	At least 4 days (with carrier protein)[7]	Prone to aggregation over time.[8] Use as soon as possible.
-20°C	For longer-term storage	Aliquoting is recommended to avoid freeze-thaw cycles.	

Experimental Protocols Protocol: In Vitro Potency Assay using cAMP Measurement

This protocol outlines a cell-based assay to determine the potency of pTH (1-34) amide by measuring cyclic adenosine monophosphate (cAMP) production in cells expressing the PTH1 receptor (PTH1R).[11]

1. Cell Culture:

- Culture HEK293 cells stably overexpressing human PTH1R in appropriate media (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic like G418).
- Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
- Plate cells in 96-well plates at a suitable density and allow them to adhere overnight.

2. Reagent Preparation:



- pTH (1-34) Reconstitution: Prepare a stock solution of pTH (1-34) amide in a suitable buffer (e.g., assay buffer with 0.1% BSA).
- Standard Curve: Prepare a serial dilution of a pTH (1-34) standard with known biological activity to generate a concentration-response curve.
- Test Samples: Prepare dilutions of the pTH (1-34) samples to be tested.
- Stimulation Buffer: Prepare a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

3. Assay Procedure:

- Wash the cells once with serum-free medium.
- Add the stimulation buffer to all wells and incubate for a short period (e.g., 10-15 minutes) at 37°C.
- Add the pTH (1-34) standards and test samples to the respective wells.
- Incubate for the desired time (e.g., 30 minutes) at 37°C to allow for cAMP production.[12]

4. cAMP Detection:

- Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.
- Measure the intracellular cAMP levels using a competitive immunoassay (e.g., ELISA) or a reporter-based system (e.g., GloSensor).[13]

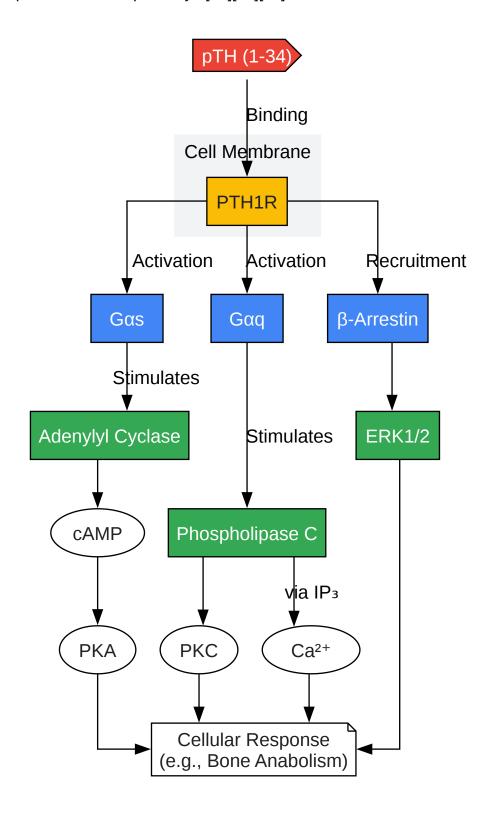
5. Data Analysis:

- Plot the cAMP concentration against the log of the pTH (1-34) standard concentrations.
- Fit the data to a four-parameter logistic curve to determine the EC₅₀ (half-maximal effective concentration).
- Calculate the potency of the test samples relative to the standard.



Visualizations Signaling Pathways of pTH (1-34) Amide

pTH (1-34) primarily signals through the PTH1 receptor (PTH1R), a G protein-coupled receptor, activating multiple downstream pathways.[14][15][16]





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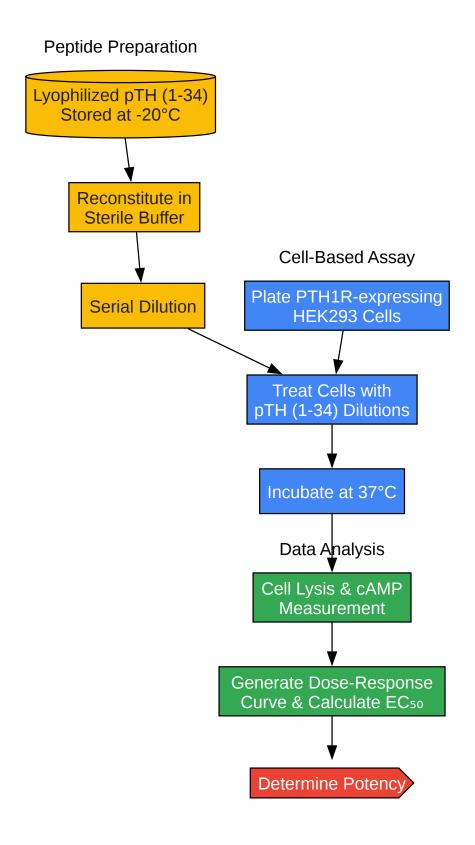
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Caption: pTH (1-34) binding to PTH1R activates G α s, G α q, and β -Arrestin pathways.

Experimental Workflow for Potency Assessment

The following diagram illustrates the key steps in preparing pTH (1-34) and assessing its biological potency.





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Caption: Workflow for pTH (1-34) preparation, cell treatment, and potency analysis.



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